![molecular formula C9H8N2O3S B1593720 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle CAS No. 32278-52-7](/img/structure/B1593720.png)

5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle

Vue d'ensemble

Description

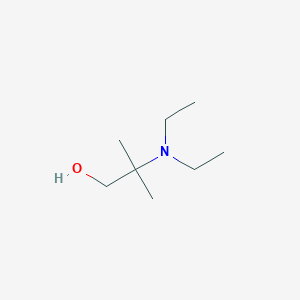

Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound with the linear formula C9H8N2O3S . It has a molecular weight of 224.24 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

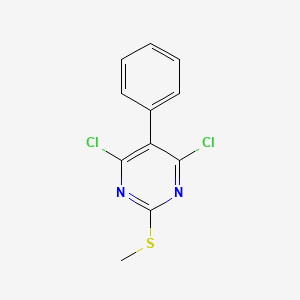

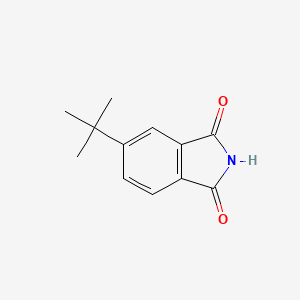

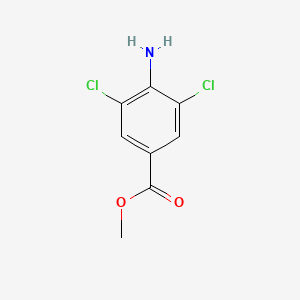

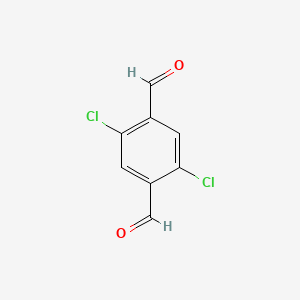

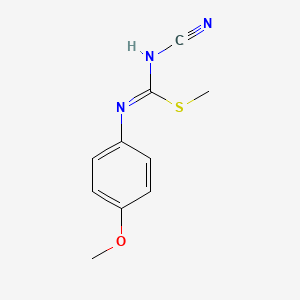

The synthesis of thiazolo[3,2-a]pyrimidines, including ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks can include halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been developed as an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines .Applications De Recherche Scientifique

Développement de médicaments Agents anticancéreux

Les thiazolo[3,2-a]pyrimidines sont considérées comme des fragments structuraux prometteurs pour le développement de médicaments, notamment d'agents anticancéreux. Leur potentiel de synthèse permet diverses substitutions qui pourraient conduire à de nouveaux agents thérapeutiques .

Activité biologique Antiviral et anti-inflammatoire

Les pyrimidines fusionnées, qui comprennent les dérivés de thiazolo[3,2-a]pyrimidine, ont été remarquées pour leurs remarquables activités biologiques. Ces activités s'étendent aux actions antivirales, anticancéreuses, anti-inflammatoires et antihypertensives .

Inhibition enzymatique Inhibiteurs de la tyrosinase

Des substitutions spécifiques sur les dérivés de thiazolo[3,2-a]pyrimidine ont montré qu'elles avaient un impact sur la puissance inhibitrice de la tyrosinase, une enzyme impliquée dans la synthèse de la mélanine .

4. Chimie synthétique : Matière première pour les dérivés Le composé est intéressant en tant que matière première pour la synthèse de nouveaux dérivés de thiazolo[3,2-a]pyrimidine potentiellement biologiquement actifs .

Cristallographie et études computationnelles

Le 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle a été étudié pour sa structure cristalline et ses propriétés par des méthodes telles que l'étude DFT et l'analyse de la surface de Hirshfeld .

Orientations Futures

Given the promising potential of thiazolo[3,2-a]pyrimidine derivatives in the design of new medicines, future research could focus on further exploring the synthesis, properties, and applications of these compounds . In addition, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which could be an interesting direction for future studies .

Mécanisme D'action

Target of Action

Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound that has been synthesized for research purposes Thiazolo[3,2-a]pyrimidines, a class of compounds to which it belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .

Mode of Action

Thiazolo[3,2-a]pyrimidines are known to exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities .

Biochemical Pathways

Based on the wide range of biological activities exhibited by thiazolo[3,2-a]pyrimidines, it can be inferred that this compound may potentially affect multiple biochemical pathways .

Result of Action

Thiazolo[3,2-a]pyrimidines have been reported to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Propriétés

IUPAC Name |

ethyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEBZSXGWQRHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N(C1=O)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356964 | |

| Record name | ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32278-52-7 | |

| Record name | ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)